1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene
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Overview
Description
1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of two bromine atoms, one bromomethyl group, and two fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene typically involves multiple steps, including halogenation and substitution reactions. One common method involves the bromination of a precursor compound using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include solvents like dichloromethane or acetic acid and are carried out at controlled temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its halogenated structure can mimic certain biological molecules, aiding in the development of pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. .
Mechanism of Action
The mechanism by which 1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene exerts its effects depends on the specific reaction or application. In chemical reactions, the bromine atoms and bromomethyl group act as reactive sites for nucleophilic or electrophilic attack. The fluorine atoms can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
In biological systems, the compound can interact with enzymes or receptors through halogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1,4-Dibromo-3-(bromomethyl)-2,5-difluorobenzene can be compared with other halogenated benzenes, such as:
1,4-Dibromobenzene: Lacks the bromomethyl and fluorine groups, making it less reactive in certain substitution reactions.
1,4-Difluorobenzene: Lacks the bromine and bromomethyl groups, resulting in different reactivity and applications.
1,3-Dibromo-2,5-difluorobenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of bromine, bromomethyl, and fluorine groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1,4-dibromo-3-(bromomethyl)-2,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3F2/c8-2-3-6(10)5(11)1-4(9)7(3)12/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJGAKDTBVFHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CBr)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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